molecular formula C17H22N2O3S B2669787 3-(2-Ethoxyphenyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea CAS No. 1226426-74-9

3-(2-Ethoxyphenyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea

Cat. No. B2669787
CAS RN: 1226426-74-9
M. Wt: 334.43
InChI Key: ZPXLWCXGPFJYNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Ethoxyphenyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea is a chemical compound that has gained significant attention in the field of scientific research. It is commonly known as EMTU and is used for various purposes, including drug development, disease treatment, and molecular biology research.

Scientific Research Applications

Directed Lithiation

Directed lithiation techniques are crucial in organic synthesis for functionalizing compounds, including urea derivatives. Smith et al. (2013) demonstrated how N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea can be doubly lithiated, allowing for the introduction of various substituents into the molecule, showcasing the compound's utility in complex molecule synthesis (Smith, El‐Hiti, & Alshammari, 2013).

Enzyme Inhibition

Compounds with urea and thiourea scaffolds have been explored for their biological activities, such as enzyme inhibition. Vidaluc et al. (1995) synthesized a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, evaluating their antiacetylcholinesterase activity, which is relevant in the context of treating Alzheimer's disease (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Antiparkinsonian Activity

Azam et al. (2009) explored the antiparkinsonian potential of urea and thiourea derivatives, providing a foundation for developing new treatments for Parkinson's disease. Their research underscores the therapeutic applications of these compounds in neurodegenerative disease management (Azam, Alkskas, & Ahmed, 2009).

Molecular Docking and DNA Binding

Mushtaque et al. (2016) synthesized and characterized 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, investigating its interaction with DNA through molecular docking studies. This research highlights the compound's potential in drug design and understanding molecule-biomolecule interactions (Mushtaque, Jahan, Ali, Khan, Khan, Sahay, & Kesarwani, 2016).

Hydrogel Formation

Lloyd and Steed (2011) demonstrated the ability of urea derivatives to form hydrogels, which are important in drug delivery systems and tissue engineering. The study elaborates on how the physical properties of these gels can be tuned by changing the anion identity, showcasing the versatility of urea derivatives in materials science (Lloyd & Steed, 2011).

properties

IUPAC Name

3-(2-ethoxyphenyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-3-22-16-7-5-4-6-15(16)18-17(20)19(9-10-21-2)12-14-8-11-23-13-14/h4-8,11,13H,3,9-10,12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXLWCXGPFJYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N(CCOC)CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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